molecular formula C10H13ClFNO B1492303 [(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride CAS No. 2098015-76-8

[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B1492303
CAS No.: 2098015-76-8
M. Wt: 217.67 g/mol
InChI Key: VOZNGYUUJMPELS-UHFFFAOYSA-N
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Description

This compound is also known as 5-DBFPV, which is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

Benzofuran compounds are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a yellowish solid, with a melting point of 47–51°C . The NMR data provides further information about the chemical structure of the compound .

Scientific Research Applications

Imaging Agent for β-Amyloid Plaques

18F-FPYBF-2 , a benzofuran derivative closely related to the compound , has been validated as a tracer for amyloid imaging. This compound was studied for its biodistribution and radiation dosimetry in healthy volunteers to evaluate its safety and effectiveness as a diagnostic tool for Alzheimer's disease. Dynamic PET imaging indicated that the hepatobiliary and renal systems were the main pathways for clearance, with high uptake observed in the liver, gall bladder, stomach, and kidneys. The effective dose for the adult dosimetric model was deemed acceptable for administration in patients, highlighting its potential as a reliable diagnostic tool for evaluating AD (Nishii et al., 2018).

Synthesis and Chemical Transformations

Another study unrelated to imaging but focused on the chemical synthesis and transformations of compounds with a similar structure involves the synthesis of 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides . This study described the synthesis, stereospecificity, and some chemical transformations of these compounds, along with their conformational analysis. Such compounds are valuable in medicinal chemistry for the development of nucleoside analogs and potentially for therapeutic applications (Mikhailopulo et al., 2003).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising .

Properties

IUPAC Name

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;/h2-4,9,12H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNGYUUJMPELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=C(O1)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride
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[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride

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